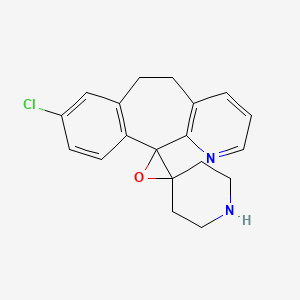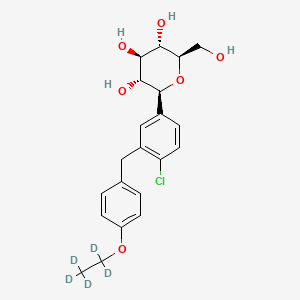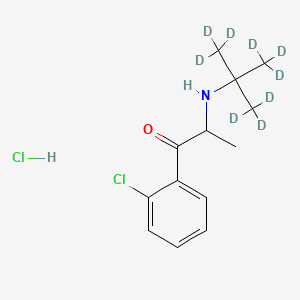
3-Deschloro-2-chloro Bupropion-d9 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Deschloro-2-chloro Bupropion-d9 Hydrochloride is a compound with the molecular formula C13H19Cl2NO . It is a labelled analogue of 3-Deschloro-2-chloro Bupropion Hydrochloride, which is an impurity of Bupropion . Bupropion is a medication primarily used to treat major depressive disorder and to support smoking cessation .
Synthesis Analysis
The synthesis of Bupropion and its analogues has been a subject of research. A greener synthesis of the antidepressant Bupropion Hydrochloride has been developed, which introduces systems thinking and green chemistry concepts . The traditional synthesis has several issues from a green chemistry perspective, including the use of toxic solvents and hazardous chemicals .Molecular Structure Analysis
The molecular structure of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride can be represented by its IUPAC name 1-(2-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one;hydrochloride . Its InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The molecular weight of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride is 285.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 284.1408603 g/mol .Mechanism of Action
The mechanism of action of Bupropion, the parent compound of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride, is not fully understood. It is known to inhibit the reuptake of norepinephrine and dopamine weakly . The effects on norepinephrine and dopamine appear to lead to its clinical manifestations .
properties
IUPAC Name |
1-(2-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14;/h5-9,15H,1-4H3;1H/i2D3,3D3,4D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZQPDKRPYOMAL-WWMMTMLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC=CC=C1Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deschloro-2-chloro Bupropion-d9 Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione](/img/structure/B585920.png)

![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/no-structure.png)
![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)

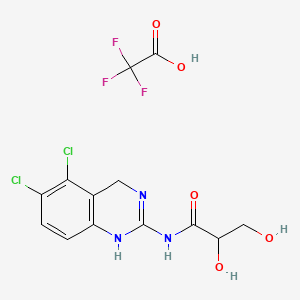
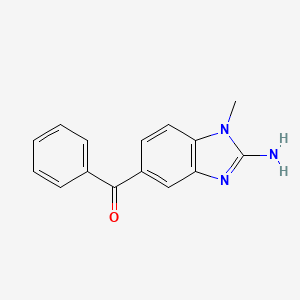
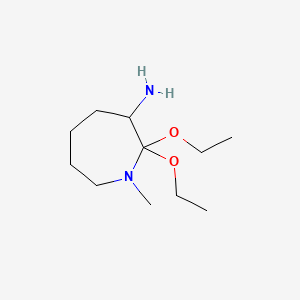
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)
